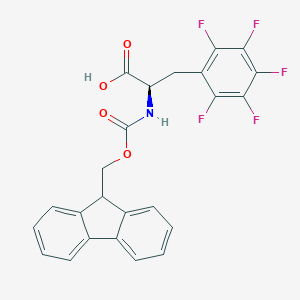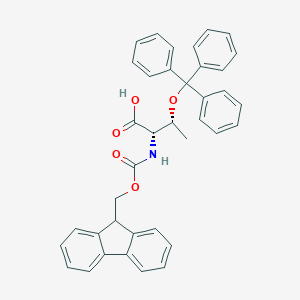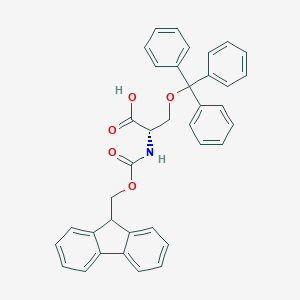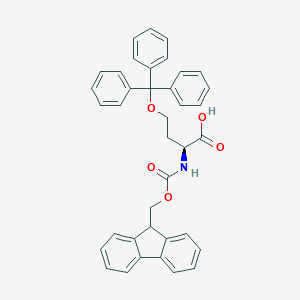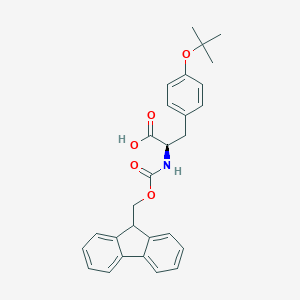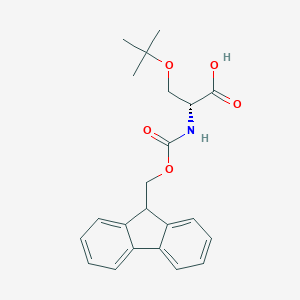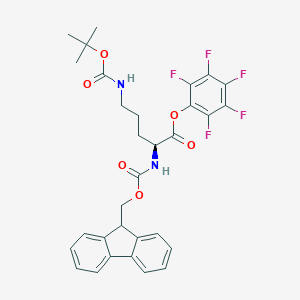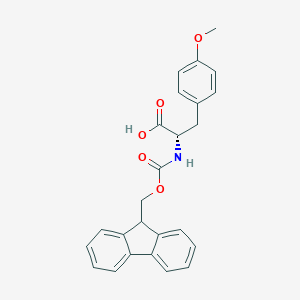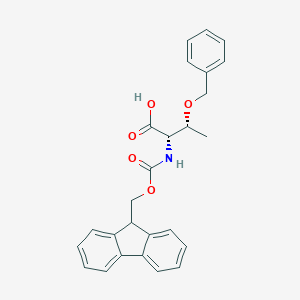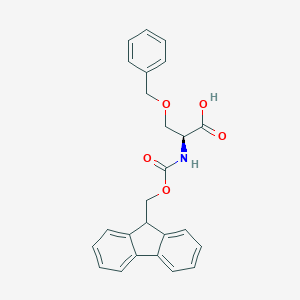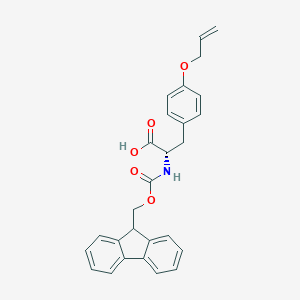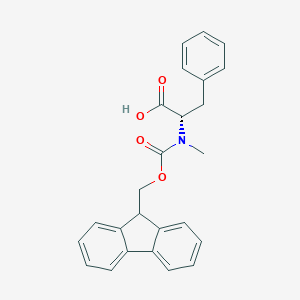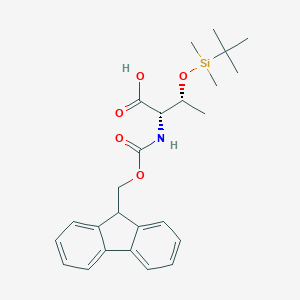
Fmoc-Thr(TBDMS)-OH
描述
Fmoc-Thr(TBDMS)-OH is a compound that combines the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with threonine (Thr) and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the hydroxyl group of threonine, preventing unwanted side reactions during peptide assembly.
科学研究应用
Fmoc-Thr(TBDMS)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: For the development of peptide-based therapeutics and diagnostic tools.
Industry: In the production of peptide-based materials and biocompatible hydrogels for tissue engineering.
作用机制
- Fmoc-Thr(TBDMS)-OH primarily interacts with specific molecular targets. However, precise information about its primary targets remains limited in the available literature .
Target of Action
Mode of Action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Thr(TBDMS)-OH typically involves the protection of the hydroxyl group of threonine with the TBDMS group, followed by the attachment of the Fmoc group to the amino group of threonine. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), and reagents like diisopropylethylamine (DIPEA) and tert-butyldimethylsilyl chloride (TBDMS-Cl).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated SPPS techniques, which allow for the efficient and high-yield synthesis of peptides. The use of automated synthesizers ensures precise control over reaction conditions and minimizes human error.
化学反应分析
Types of Reactions
Fmoc-Thr(TBDMS)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc and TBDMS groups under specific conditions.
Coupling: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group, while tetrabutylammonium fluoride (TBAF) in THF is used for TBDMS deprotection.
Coupling: Reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA are used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where the threonine residue is incorporated without unwanted side reactions.
相似化合物的比较
Similar Compounds
Fmoc-Thr(tBu)-OH: Similar to Fmoc-Thr(TBDMS)-OH but uses a tert-butyl (tBu) group for hydroxyl protection.
Fmoc-Ser(TBDMS)-OH: Uses serine instead of threonine with the same protective groups.
Fmoc-Thr(Trt)-OH: Uses a trityl (Trt) group for hydroxyl protection.
Uniqueness
This compound is unique due to the specific combination of protective groups, which provides stability and selectivity during peptide synthesis. The TBDMS group offers robust protection for the hydroxyl group, making it suitable for complex peptide synthesis where other protective groups might fail.
属性
IUPAC Name |
(2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO5Si/c1-16(31-32(5,6)25(2,3)4)22(23(27)28)26-24(29)30-15-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,16,21-22H,15H2,1-6H3,(H,26,29)(H,27,28)/t16-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMPINNWAPYALU-ZHRRBRCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455249 | |
| Record name | Fmoc-Thr(TBDMS)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146346-82-9 | |
| Record name | Fmoc-Thr(TBDMS)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



